molecular formula C8H11NO3 B12528203 Prop-2-en-1-yl 3-[(2-oxoethyl)amino]prop-2-enoate CAS No. 652976-14-2

Prop-2-en-1-yl 3-[(2-oxoethyl)amino]prop-2-enoate

Cat. No.: B12528203
CAS No.: 652976-14-2
M. Wt: 169.18 g/mol
InChI Key: XAEAGKGUDKKNLQ-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 3-[(2-oxoethyl)amino]prop-2-enoate is an organic compound with a unique structure that includes both an ester and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 3-[(2-oxoethyl)amino]prop-2-enoate typically involves the reaction of prop-2-en-1-ol with 3-[(2-oxoethyl)amino]prop-2-enoic acid under esterification conditions. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 3-[(2-oxoethyl)amino]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted amines or thiols.

Scientific Research Applications

Prop-2-en-1-yl 3-[(2-oxoethyl)amino]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which Prop-2-en-1-yl 3-[(2-oxoethyl)amino]prop-2-enoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, while the amine group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • Prop-1-en-2-yl 3-[(2-oxoethyl)amino]prop-2-enoate
  • Prop-2-yn-1-yl 3-[(2-oxoethyl)amino]prop-2-enoate
  • Prop-2-en-1-yl 3-[(2-oxoethyl)amino]prop-2-yn-1-yl

Uniqueness

Prop-2-en-1-yl 3-[(2-oxoethyl)amino]prop-2-enoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

CAS No.

652976-14-2

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

prop-2-enyl 3-(2-oxoethylamino)prop-2-enoate

InChI

InChI=1S/C8H11NO3/c1-2-7-12-8(11)3-4-9-5-6-10/h2-4,6,9H,1,5,7H2

InChI Key

XAEAGKGUDKKNLQ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C=CNCC=O

Origin of Product

United States

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